ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
Description
Ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a synthetic benzodiazepine derivative characterized by a 1,5-benzodiazepine core substituted with a sulfanyl-linked carbamoyl group and an ethyl acetate moiety. The sulfanyl and ester functionalities suggest reactivity and metabolic susceptibility, common in prodrug designs or enzyme-targeting molecules .
Properties
IUPAC Name |
ethyl 2-[4-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3S/c1-2-29-21(28)11-14-10-20(26-18-6-4-3-5-17(18)24-14)30-12-19(27)25-16-8-7-13(22)9-15(16)23/h3-10,24H,2,11-12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYXEKKWDPNSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an ortho-diamine with a suitable electrophile under acidic conditions.
Introduction of the Carbamoyl Group: The next step involves the introduction of the carbamoyl group. This is typically done by reacting the benzodiazepine intermediate with 4-chloro-2-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Thioether Formation: The sulfanyl group is introduced by reacting the carbamoyl intermediate with a thiol compound under basic conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant and Anxiolytic Properties
Benzodiazepines are well-known for their anxiolytic (anxiety-reducing) and sedative properties. The incorporation of a sulfanyl group and a chloro-fluoro phenyl moiety in ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate could enhance its binding affinity to GABA receptors, potentially leading to improved therapeutic effects in treating anxiety and depression. Studies have shown that modifications to the benzodiazepine core can lead to compounds with varying degrees of efficacy and side effect profiles .
1.2 Neuroprotective Effects
Research indicates that certain benzodiazepine derivatives exhibit neuroprotective effects, which may be beneficial in conditions such as neurodegenerative diseases. The specific structural features of this compound may contribute to its ability to modulate neuroinflammatory pathways, thereby providing protective effects against neuronal damage .
Pharmacological Research
2.1 Targeting Specific Receptors
The compound's design suggests potential interactions with various receptors beyond GABA, including serotonin and dopamine receptors. This multi-target approach could lead to a broader therapeutic profile, making it suitable for treating multiple psychiatric conditions simultaneously .
2.2 Development of Novel Therapeutics
The synthesis of this compound can serve as a scaffold for developing new drugs. By altering substituents on the benzodiazepine core or modifying the sulfanyl group, researchers can create derivatives with optimized pharmacokinetic properties and reduced side effects .
Mechanism of Action
The mechanism of action of ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several sulfanyl-acetate esters and benzodiazepine/triazole derivatives.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycle Differences :
- The target compound’s 1,5-benzodiazepine core distinguishes it from triazole-based analogs (e.g., ). Benzodiazepines typically exhibit conformational flexibility and enhanced binding to biological targets (e.g., GABA receptors), whereas triazoles are more rigid and often used in agrochemicals or antimicrobials .
Substituent Effects: Halogenation: The 4-chloro-2-fluorophenyl group in the target compound may enhance electronegativity and metabolic stability compared to non-halogenated analogs (e.g., ). Ester vs. Carbamoyl: Ethyl/methyl acetate esters (target, ) are prone to hydrolysis, whereas carbamoyl groups () offer greater stability but reduced reactivity.
Molecular Weight and Complexity :
- The target compound (457.91 g/mol) is lighter than triazole derivatives with dual substituents (e.g., 474.5 g/mol in ), suggesting better bioavailability.
Synthetic Routes :
- While direct synthesis data for the target are absent, similar compounds (e.g., ) employ reflux conditions, potassium carbonate, and chromatographic purification. The use of TFA in highlights the role of acidic conditions in carbamoyl group stabilization.
Research Findings and Implications
- Structural Flexibility : The benzodiazepine core in the target compound may confer unique pharmacokinetic properties compared to triazole-based sulfanyl acetates, which are often smaller and more rigid .
- Substituent-Driven Bioactivity : The 4-chloro-2-fluorophenyl group could enhance binding to hydrophobic enzyme pockets, a feature observed in pesticides and kinase inhibitors .
- Metabolic Considerations : Ethyl acetate esters in the target and related compounds () may act as prodrugs, releasing active carboxylic acids upon esterase cleavage.
Biological Activity
Ethyl 2-[4-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodiazepine core substituted with a sulfanyl group and an ethyl acetate moiety. The presence of the 4-chloro-2-fluorophenyl group is significant as halogenated phenyl compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.
Molecular Formula
- Chemical Formula : C18H20ClF N2O2S
- Molecular Weight : 364.88 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer properties. For instance, fluorinated benzothiazoles have shown potent antiproliferative activity against various cancer cell lines by inducing metabolic pathways that lead to cell death through DNA adduct formation .
The proposed mechanisms through which similar compounds exert their effects include:
- CYP Enzyme Interaction : Compounds like 5F 203 have been shown to induce cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are crucial for drug metabolism and activation of prodrugs into their active forms .
- DNA Binding : The formation of reactive species that bind to DNA can lead to cytotoxic effects in sensitive cancer cells, thereby inhibiting their proliferation .
- Targeting Specific Pathways : The compound's structure suggests potential interactions with key signaling pathways involved in cancer progression, such as those mediated by MDM2 inhibitors .
Pharmacological Profile
A detailed pharmacological profile is essential for understanding the therapeutic potential of this compound. While specific data on this compound is limited, related compounds exhibit the following characteristics:
| Property | Description |
|---|---|
| Solubility | Moderate solubility in organic solvents |
| Bioavailability | Potentially high due to the presence of lipophilic groups |
| Toxicity | Varies; requires further investigation in vivo |
| Target Enzymes | CYP enzymes, potential interaction with kinases |
Study on Related Compounds
A study involving fluorinated benzothiazoles demonstrated that these compounds could induce significant apoptosis in cancer cell lines without a biphasic dose-response relationship, indicating a more predictable therapeutic window .
Clinical Relevance
Research on similar benzodiazepine derivatives has shown promise in treating anxiety disorders and other neurological conditions due to their ability to modulate GABAergic activity, which is crucial for neural inhibition and anxiety relief .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
